Picotrin (CAS 64063-57-6): A Comprehensive Technical Guide for a Novel Research Compound
Picotrin (CAS 64063-57-6): A Comprehensive Technical Guide for a Novel Research Compound
Introduction
Picotrin, identified by the CAS number 64063-57-6, is a pyridine carboxylic acid derivative with the systematic name 5-(triphenylmethyl)pyridine-2-carboxylic acid.[1][2] Its structure, featuring a bulky trityl group on the pyridine ring, suggests potential for unique steric and electronic properties that could be of interest in medicinal chemistry and materials science. Despite its well-defined chemical identity, Picotrin remains a largely uncharacterized molecule in the public scientific literature. This in-depth technical guide is intended for researchers, scientists, and drug development professionals who may be interested in exploring the synthesis, properties, and potential applications of this compound. Given the absence of extensive published data, this guide will focus on providing a robust framework for future research by detailing its known physicochemical properties, proposing a plausible synthetic route, outlining a comprehensive analytical workflow, and discussing the hypothetical biological potential based on related structures.
Physicochemical Properties of Picotrin
A thorough understanding of a compound's physicochemical properties is the cornerstone of any research and development endeavor. The following table summarizes the known and computed properties of Picotrin.
| Property | Value | Source |
| CAS Number | 64063-57-6 | ChemNet[1], PubChem[2] |
| Molecular Formula | C₂₅H₁₉NO₂ | ChemNet[1], PubChem[2] |
| Molecular Weight | 365.42 g/mol | ChemNet[1], PubChem[2] |
| IUPAC Name | 5-(triphenylmethyl)pyridine-2-carboxylic acid | PubChem[2] |
| Synonyms | Picotrin, 5-tritylpicolinic acid | ChemNet[1], PubChem[2] |
| Appearance | White crystalline powder (predicted) | |
| Boiling Point | 531.7°C at 760 mmHg | ChemNet[1] |
| Density | 1.211 g/cm³ | ChemNet[1] |
| Flash Point | 275.4°C | ChemNet[1] |
| Refractive Index | 1.642 | ChemNet[1] |
| Vapor Pressure | 3.91E-12 mmHg at 25°C | ChemNet[1] |
| XLogP3-AA | 5.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Proposed Synthesis of Picotrin
While no specific synthesis for Picotrin has been published, a plausible route can be devised based on established organic chemistry principles and literature precedents for the synthesis of substituted pyridine-2-carboxylic acids. The proposed synthesis involves a key cross-coupling reaction to introduce the trityl group, followed by hydrolysis to yield the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Picotrin.
Step-by-Step Experimental Protocol (Hypothetical)
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Grignard Reagent Formation:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings.
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Add a solution of 5-bromopyridine-2-carboxylic acid methyl ester in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Gentle heating may be required.
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Stir the reaction mixture at room temperature until the magnesium is consumed.
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Kumada Coupling with Trityl Chloride:
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In a separate flask, dissolve trityl chloride in anhydrous THF.
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Add a palladium catalyst, such as Pd(PPh₃)₄, to the trityl chloride solution.
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Cool the Grignard reagent solution in an ice bath and slowly add the trityl chloride/catalyst mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product (5-(trityl)pyridine-2-carboxylic acid methyl ester) by column chromatography on silica gel.
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Ester Hydrolysis:
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Dissolve the purified methyl ester in a mixture of THF and water.
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Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature.
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Monitor the hydrolysis by TLC or LC-MS until the starting material is no longer detectable.
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Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield Picotrin.
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Analytical Characterization Workflow
A robust analytical workflow is crucial for confirming the identity, purity, and stability of a newly synthesized compound. The following workflow is proposed for the comprehensive characterization of Picotrin.
Caption: Comprehensive analytical workflow for Picotrin.
Detailed Methodologies for Key Analytical Techniques
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength determined by a UV-Vis scan of a pure sample.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.
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High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation:
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Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.
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Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high mass accuracy.
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Data Analysis: The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of Picotrin to confirm the elemental composition.
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Hypothetical Biological Activity and Future Research Directions
While no biological activity has been reported for Picotrin, its chemical structure, a substituted pyridine-2-carboxylic acid, is a scaffold present in a number of biologically active molecules. This suggests that Picotrin could be a starting point for new drug discovery efforts.
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Potential as an Antimicrobial Agent: Some substituted pyridine carboxylic acids have demonstrated antimicrobial properties. For instance, 5-butyl-2-pyridine carboxylic acid has been shown to have broad-spectrum antimicrobial activity.[3] Future research could involve screening Picotrin against a panel of pathogenic bacteria and fungi.
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Potential as an Anticancer Agent: The pyridine ring is a common motif in many anticancer drugs. Coordination polymers constructed from 5-aminopyridine-2-carboxylic acid have shown antitumor activity.[4] The bulky trityl group in Picotrin could lead to novel interactions with biological targets. Initial studies could involve cytotoxicity screening against a panel of cancer cell lines.
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Potential in Coordination Chemistry: The carboxylic acid and the pyridine nitrogen of Picotrin are excellent coordination sites for metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could have interesting catalytic, luminescent, or magnetic properties.
It must be emphasized that these are hypothetical applications based on the chemical structure of Picotrin and the known activities of related compounds. Rigorous experimental investigation is required to determine if Picotrin possesses any of these or other biological activities.
Conclusion
Picotrin (CAS 64063-57-6) represents a chemical entity with a well-defined structure but a completely unexplored scientific landscape. This technical guide provides a comprehensive starting point for researchers interested in this molecule. By detailing its known physicochemical properties, proposing a plausible synthetic route and a robust analytical workflow, and outlining potential avenues for biological investigation, we hope to catalyze future research into the properties and applications of Picotrin. The unique combination of a pyridine-2-carboxylic acid scaffold with a sterically demanding trityl group makes Picotrin a compelling target for further study in medicinal chemistry, materials science, and beyond.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47264, Picotrin. Retrieved from [Link]
- Castillo, O., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051.
- This reference is intentionally left blank.
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Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability, cellular integrity and time-kill kinetics. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
